2,5-Dimethoxy-4-methylphenethylamine

Receptor pharmacology Serotonin 5-HT2A Functional assay

2,5-Dimethoxy-4-methylphenethylamine (CAS 24333-19-5), commonly designated 2C-D or 2C-M, is a member of the 2C family of psychedelic phenethylamines characterized by a 2,5-dimethoxy substitution pattern with a variable 4-position substituent. This compound acts as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, exhibiting weak potency (pEC50 values of 5.09 and 4.73, respectively) relative to structurally related analogs.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 24333-19-5
Cat. No. B1664025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-4-methylphenethylamine
CAS24333-19-5
Synonyms2,5-Dimethoxy-4-methylphenethylamine;  2,5-DMP cpd;  2C-D;  2-cd;  2C-M, DOET, DOE, Hecate
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)CCN)OC
InChIInChI=1S/C11H17NO2/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2/h6-7H,4-5,12H2,1-3H3
InChIKeyUNQQFDCVEMVQHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxy-4-methylphenethylamine (2C-D) CAS 24333-19-5: Core Identity and 2C Family Positioning


2,5-Dimethoxy-4-methylphenethylamine (CAS 24333-19-5), commonly designated 2C-D or 2C-M, is a member of the 2C family of psychedelic phenethylamines characterized by a 2,5-dimethoxy substitution pattern with a variable 4-position substituent [1]. This compound acts as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, exhibiting weak potency (pEC50 values of 5.09 and 4.73, respectively) relative to structurally related analogs [2]. First synthesized in 1970 at the Texas Research Institute of Mental Sciences and later characterized in human studies by Alexander Shulgin, 2C-D occupies a distinct niche within the 2C series due to its specific 4-methyl substitution, which confers a unique balance of serotonergic activity and psychopharmacological properties compared to halogenated or longer-chain alkyl analogs [1].

Why In-Class 2C Analogs Cannot Simply Be Substituted for 2,5-Dimethoxy-4-methylphenethylamine (2C-D)


Within the 2,5-dimethoxyphenethylamine chemotype, even minor 4-position substituent alterations produce substantial divergence in receptor binding affinity, functional selectivity, and in vivo behavioral pharmacology that preclude interchangeable use in research settings [1]. For instance, substituting the 4-methyl group of 2C-D with a bromine (2C-B), iodine (2C-I), or ethyl (2C-E) moiety markedly shifts 5-HT2A/2C potency ratios, alters monoamine transporter interactions, and produces distinct discriminative stimulus profiles in rodent models [2]. Furthermore, 2C-D exhibits a unique biphasic locomotor response in mice—stimulation at low doses followed by depression at higher doses—a pattern not uniformly shared by its halogenated or ethyl-substituted counterparts [1]. These quantitative pharmacological differences underscore the necessity of precise compound selection rather than defaulting to a generic 2C-family analog for experimental or analytical applications.

Quantitative Differentiation Evidence: 2,5-Dimethoxy-4-methylphenethylamine (2C-D) vs. 2C Analogs and Reference Hallucinogens


5-HT2A Receptor Agonist Potency: 2C-D Exhibits Weak Partial Agonism Distinct from More Potent 2C Analogs

In functional assays measuring 5-HT2A receptor activation via inositol phosphate accumulation, 2C-D (2,5-dimethoxy-4-methylphenethylamine) exhibits a pEC50 of 5.09, corresponding to an EC50 of approximately 8.1 μM, classifying it as a weak partial agonist [1]. By contrast, its 4-ethyl analog 2C-E shows markedly higher potency (pEC50 ~6.5; EC50 ~316 nM), and the 4-bromo analog 2C-B demonstrates even greater potency (pEC50 ~7.2; EC50 ~63 nM) under identical assay conditions [2]. This nearly 130-fold potency difference between 2C-D and 2C-B directly reflects the impact of 4-position substituent bulk and lipophilicity on 5-HT2A receptor engagement.

Receptor pharmacology Serotonin 5-HT2A Functional assay pEC50

In Vivo Locomotor Activity: Biphasic Stimulation-Depression Profile Unique to 2C-D and 2C-E

In mouse locomotor activity assays, 2C-D (2,5-dimethoxy-4-methylphenethylamine) produces a biphasic response characterized by significant stimulation at low doses (1-3 mg/kg) followed by dose-dependent depression of activity at higher doses (10-30 mg/kg) [1]. This pattern is shared only with the 4-ethyl analog 2C-E among the six substituted phenethylamines tested; by contrast, 2C-C (4-chloro), 2C-I (4-iodo), 2C-T-2 (4-ethylthio), and DOC (4-chloroamphetamine) produce exclusively depressive effects on locomotor activity across all tested doses [1]. The maximal stimulatory effect of 2C-D occurs at 3 mg/kg, producing an approximate 40% increase in horizontal activity relative to vehicle controls during the 30-minute testing period.

In vivo behavioral pharmacology Mouse locomotor activity Dose-response

Drug Discrimination Generalization Profile: 2C-D Fully Substitutes for Hallucinogen Cues but Not Stimulant Cues

In rats trained to discriminate the hallucinogens DMT, (-)-DOM, or (+)-LSD from vehicle, 2C-D (2,5-dimethoxy-4-methylphenethylamine) produces full substitution (>80% drug-appropriate responding) at doses of 2.5-10 mg/kg, indicating that its interoceptive stimulus effects closely resemble those of classical serotonergic hallucinogens [1]. However, 2C-D fails to fully substitute for the discriminative stimulus effects of (+)-methamphetamine or (±)-MDMA, producing less than 50% drug-appropriate responding even at behaviorally active doses [1]. This profile contrasts with certain other 2C analogs: for instance, 2C-T-2 fails to fully substitute for any hallucinogen training cue despite exhibiting 5-HT2A agonist activity, while 2C-I produces only partial substitution (maximal 65% responding) in MDMA-trained rats [1].

Drug discrimination Discriminative stimulus Hallucinogen Rat behavior

Metabolic Pathway and Analytical Detection: Rat Metabolism Elucidated for Forensic Identification

The in vivo metabolism of 2C-D (2,5-dimethoxy-4-methylphenethylamine) has been systematically characterized in rats using gas chromatographic/mass spectrometric (GC/MS) techniques, revealing primary metabolic routes including O-demethylation at the 2- or 5-methoxy positions (followed by N-acetylation) and deamination with subsequent oxidation to carboxylic acids or reduction to alcohols [1]. Additionally, hydroxylation of the 4-methyl group was observed. Most metabolites were excreted in conjugated form. A systematic toxicological analysis (STA) procedure employing full-scan GC/MS enabled detection of 2C-D intake at doses corresponding to typical human recreational use, and the authors note that assuming similar metabolism, this STA method should be suitable for confirming 2C-D consumption in human urine samples [1].

Metabolism GC-MS Forensic toxicology Designer drug detection

Monoamine Transporter Interaction: Negligible Affinity Distinguishes 2C-D from Amphetamine-Type 2C Derivatives

Unlike the 4-iodo analog 2C-I, which exhibits moderate affinity for the serotonin transporter (SERT) and very low potency at inhibiting serotonin uptake, 2C-D (2,5-dimethoxy-4-methylphenethylamine) shows negligible interaction with monoamine transporters (SERT, DAT, NET) in heterologous expression systems [1]. Specifically, 2C-D does not produce detectable inhibition of [3H]5-HT, [3H]dopamine, or [3H]norepinephrine uptake at concentrations up to 100 μM, whereas 2C-I exhibits an IC50 of approximately 10 μM at SERT under identical conditions [1]. This absence of monoamine transporter activity aligns 2C-D more closely with classical hallucinogens like LSD and DMT rather than with entactogens or stimulants that possess transporter-modulating properties.

Monoamine transporters SERT DAT NET Binding affinity

Optimal Application Scenarios for 2,5-Dimethoxy-4-methylphenethylamine (2C-D) Based on Quantitative Differentiation Evidence


Receptor Pharmacology: Investigating 5-HT2A Partial Agonism with Reduced Potency

2C-D is ideally suited for in vitro studies examining the functional consequences of weak partial agonism at 5-HT2A receptors, particularly in experimental designs requiring a lower-potency comparator to more potent 2C analogs (e.g., 2C-B, 2C-I) or reference hallucinogens (e.g., LSD, DOI). Its pEC50 of 5.09 (EC50 ~8.1 μM) allows for examination of receptor reserve, signaling bias, and downstream pathway activation at concentrations that do not saturate the system [1][2]. Researchers investigating structure-activity relationships within the 2C series can leverage 2C-D as a benchmark for understanding how 4-position methyl substitution modulates agonist efficacy relative to halogenated or extended alkyl substituents.

Behavioral Pharmacology: Modeling Hallucinogen-Like Discriminative Stimulus Effects Without Stimulant Components

In rat drug discrimination paradigms, 2C-D reliably produces full substitution for classical hallucinogen training cues (DMT, DOM, LSD) while failing to substitute for methamphetamine or MDMA [1]. This profile makes 2C-D a valuable tool for dissecting the neuropharmacological substrates that differentiate psychedelic subjective effects from those of entactogens or psychostimulants. Studies employing 2C-D can isolate 5-HT2A-mediated discriminative stimulus properties without the confounding influence of monoamine transporter modulation or dopaminergic activity.

Forensic Toxicology: Analytical Reference Standard for Designer Drug Detection

The comprehensive metabolic characterization of 2C-D in rat urine, coupled with the development of a validated GC/MS systematic toxicological analysis (STA) procedure, positions 2C-D as an essential analytical reference standard for forensic laboratories engaged in the identification of novel psychoactive substances (NPS) [1]. Procurement of certified 2C-D reference material enables the development and validation of LC-MS/MS or GC-MS methods for detecting 2C-D and its primary metabolites in human biological specimens, supporting both clinical toxicology and medicolegal investigations.

In Vivo Motor Function Studies: Exploiting the Biphasic Locomotor Response

The unique biphasic locomotor effect of 2C-D—low-dose stimulation followed by high-dose depression—distinguishes it from most other 2C analogs and provides a model system for investigating the dose-dependent transition from serotonergic-mediated behavioral activation to motor suppression [1]. Researchers examining the relationship between 5-HT2A receptor occupancy, downstream signaling cascades, and motor output can utilize 2C-D to probe the threshold at which agonist efficacy shifts from facilitatory to inhibitory effects on locomotion, a phenomenon not observed with 2C-C, 2C-I, or 2C-T-2 at any tested dose.

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